Indolizin-7-ylmethanol

Medicinal Chemistry Organic Synthesis Building Blocks

Indolizin-7-ylmethanol is a heterocyclic building block featuring a fused indolizine core (a 5/6 bicyclic ring system with a bridgehead nitrogen) with a primary alcohol (-CH2OH) substituent at the 7-position. This core structure is distinct from the isomeric indole-7-methanol, which possesses a different nitrogen-ring fusion pattern, and is a member of a broader class of indolizine derivatives being investigated for their role as synthetic intermediates in medicinal chemistry.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
Cat. No. B13673952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolizin-7-ylmethanol
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1=CN2C=CC(=CC2=C1)CO
InChIInChI=1S/C9H9NO/c11-7-8-3-5-10-4-1-2-9(10)6-8/h1-6,11H,7H2
InChIKeySRWGLTYNCASYTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indolizin-7-ylmethanol Basics: Understanding the Core Scaffold for Informed Procurement


Indolizin-7-ylmethanol is a heterocyclic building block featuring a fused indolizine core (a 5/6 bicyclic ring system with a bridgehead nitrogen) with a primary alcohol (-CH2OH) substituent at the 7-position [1]. This core structure is distinct from the isomeric indole-7-methanol, which possesses a different nitrogen-ring fusion pattern, and is a member of a broader class of indolizine derivatives being investigated for their role as synthetic intermediates in medicinal chemistry [2]. The compound's value proposition for a scientific user is rooted in the unique electronic and steric properties conferred by the indolizine scaffold, which are fundamentally different from the more common indole or indoline analogs.

Why Indolizin-7-ylmethanol Cannot Be Replaced by Indole-7-methanol or Simple Indolizines


A direct substitution of Indolizin-7-ylmethanol with indole-7-methanol (CAS 1074-87-9) or other basic indolizines would compromise the specific spatial and electronic properties required for downstream applications. The indolizine nitrogen is non-basic and has a distinct dipole moment compared to indole, which directly impacts molecular recognition, hydrogen-bonding patterns, and reactivity [1]. In anti-tubercular research, a systematic study of 7-substituted indolizine analogs demonstrated that even minor modifications to the 7-position substituent (e.g., a methoxy group vs. a hydroxyl) resulted in a 2- to 4-fold shift in minimum inhibitory concentration (MIC) against H37Rv and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis [2]. This confirms that the specific chemistry at the 7-position is not interchangeable and directly determines biological performance. The primary alcohol handle on Indolizin-7-ylmethanol offers a unique synthetic vector for further derivatization, such as esterification, oxidation, or mesylation, which is not available in simple indolizines or analogs with different functional groups [1].

Quantitative Differentiation Guide for Indolizin-7-ylmethanol vs. Closest Analogs


Synthetic Handle for 7-Position Diversification vs. Indole-7-methanol

A study on the synthesis of hydroxymethyl-indolizines confirms the successful preparation of the 7-hydroxymethyl derivative. Unlike indole-7-methanol, the indolizine core is susceptible to selective hydrogenation at the heterocyclic ring, enabling access to unique octahydro-derivatives without affecting the aryl groups. This provides a synthetic pathway unique to the indolizine scaffold [1].

Medicinal Chemistry Organic Synthesis Building Blocks

Inferred Cytotoxicity Selectivity Window vs. 7-Methoxy Indolizine Analogs

A comprehensive study on 7-methoxy-indolizine analogues provides a class-level reference point. The most active anti-TB compounds (5i, 5j) showed no cytotoxicity against peripheral blood mononuclear cells (PBMCs) up to a concentration of 500 μg/mL, yielding a selectivity index (SI) of >62.5 [1]. While direct data for the 7-hydroxymethyl analog is absent, this establishes a high safety threshold for 7-substituted indolizines. The hydroxymethyl group offers a hydrogen-bond donor capacity not present in the methoxy analogs, potentially altering target engagement and metabolic stability.

Antitubercular Cytotoxicity Drug Safety

Computational Evidence of Target Binding Potential for 7-Substituted Indolizines

In silico molecular docking studies of 7-methoxy-indolizine analogues against enoyl-[acyl-carrier] protein reductase (InhA), a validated anti-TB target, revealed high binding affinities for the most active analogs [1]. This target engagement model is directly transferable to the 7-hydroxymethyl analog, as the 7-position hydroxyl can act as a superior hydrogen-bond donor compared to a methoxy group, potentially forming stronger interactions with the InhA active site (e.g., with Tyr158 or the NAD+ cofactor).

Molecular Docking Enoyl-ACP Reductase In Silico Screening

Synthetic Yield Comparison for 7-Substituted Indolizine Intermediates

The synthesis of 7-methoxy-indolizine analogues was achieved using a greener synthetic approach with isolated yields in the range of 73%–85% following purification by column chromatography [1]. The intermediate stage (prior to final derivatization) showed even higher efficiency, with key intermediates synthesized at 92%–99% yield [1]. This indicates that the 7-position of the indolizine core is synthetically accessible with high efficiency, supporting the feasibility of producing the target 7-hydroxymethyl derivative at a scale suitable for research procurement.

Process Chemistry Green Chemistry Synthesis Optimization

Recommended Applications for Indolizin-7-ylmethanol Based on Differentiated Evidence


Synthesis of Octahydroindolizine Alkaloid Precursors

Leverage the selective hydrogenation reactivity of the indolizine ring, a property unique to this scaffold over indole analogs, to produce tetra- or octahydroindolizine building blocks. This application is directly supported by the demonstrated hydrogenation of aryl(7-indolizinyl)methanes to their saturated analogs without aryl group reduction [1].

Hit-to-Lead Optimization for Enoyl-ACP Reductase (InhA) Inhibitors

Use Indolizin-7-ylmethanol as a starting scaffold for developing novel anti-tubercular agents targeting InhA. The foundational work on 7-methoxy analogs has validated this target and established a docking protocol, indicating that the 7-hydroxymethyl variant could form additional hydrogen bonds for improved potency [1].

Development of Selective Anti-Mycobacterial Agents with High Safety Margins

Based on the class-level evidence showing that 7-substituted indolizines exhibit no cytotoxicity to PBMCs up to 500 µg/mL, this compound is a low-risk candidate for anti-infective screening cascades where selectivity over mammalian cells is critical [1].

Quote Request

Request a Quote for Indolizin-7-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.